2,4-Dimethylhexane
Overview
Description
2,4-Dimethylhexane is an organic compound classified as a branched alkane. It has the molecular formula C8H18 and is one of the isomers of octane. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms of the hexane chain. It is a colorless liquid with a distinct odor and is commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylhexane can be synthesized through the isomerization of n-octane. This process involves the rearrangement of the carbon atoms in n-octane to form the branched structure of this compound. The isomerization is typically carried out in a flowing-type microreactor under conditions of 573 K and 1.5 MPa, with a volumetric hydrogen to n-octane ratio of 400 .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. Catalysts such as zeolites are used to facilitate the isomerization reaction, ensuring high yield and selectivity. The reaction conditions are carefully controlled to optimize the conversion of n-octane to this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylhexane primarily undergoes reactions typical of alkanes, including combustion, halogenation, and cracking.
Common Reagents and Conditions:
Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water.
Halogenation: When exposed to halogens such as chlorine or bromine under UV light, this compound undergoes substitution reactions to form halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be cracked to produce smaller hydrocarbons.
Major Products:
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated alkanes.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,4-Dimethylhexane is utilized in several scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography for the enantioseparation of chiral alkanes.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Industry: It serves as a component in gasoline and other fuels, contributing to the overall octane rating.
Mechanism of Action
As an alkane, 2,4-Dimethylhexane does not have specific molecular targets or pathways. Its primary interactions are through physical processes such as combustion and phase changes. In industrial applications, its role is mainly as a hydrocarbon fuel additive, where it contributes to the energy content and combustion characteristics of the fuel .
Comparison with Similar Compounds
- 2,2-Dimethylhexane
- 2,5-Dimethylhexane
- 2,4-Dimethylpentane
- 2,3-Dimethylpentane
- 2,3-Dimethylheptane
Comparison: 2,4-Dimethylhexane is unique among its isomers due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers, making it suitable for specific applications where these properties are critical .
Properties
IUPAC Name |
2,4-dimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQICNBXPAKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873237 | |
Record name | 2,4-Dimethylhexane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,4-Dimethylhexane | |
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Vapor Pressure |
30.4 [mmHg] | |
Record name | 2,4-Dimethylhexane | |
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CAS No. |
589-43-5, 90622-56-3 | |
Record name | (±)-2,4-Dimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-43-5 | |
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Record name | 2,4-Dimethylhexane | |
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Record name | 2,4-DIMETHYLHEXANE | |
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Record name | 2,4-Dimethylhexane | |
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Record name | 2,4-dimethylhexane | |
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Record name | 2,4-DIMETHYLHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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